molecular formula C10H14Cl2N2O2 B13581826 Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride

Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride

Cat. No.: B13581826
M. Wt: 265.13 g/mol
InChI Key: RMXXXBXWIRTCIY-UHFFFAOYSA-N
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Description

Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride is a pyridine-based compound featuring a methyl ester group at the 3-position and an azetidin-3-yl substituent at the 6-position of the pyridine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H14Cl2N2O2

Molecular Weight

265.13 g/mol

IUPAC Name

methyl 6-(azetidin-3-yl)pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8;;/h2-3,6,8,11H,4-5H2,1H3;2*1H

InChI Key

RMXXXBXWIRTCIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Heterocyclic Coupling and Functional Group Transformations

Step 1: Formation of the Pyridine Core

  • Starting Material: 3-bromopyridine or 3-chloropyridine serves as the precursor for the pyridine ring functionalization.
  • Method: Nucleophilic aromatic substitution or directed lithiation followed by carboxylation to introduce the carboxylic acid at the 3-position.

    Reaction Example:

    3-bromopyridine + CO2 (g) → 3-pyridinecarboxylic acid
    

    Catalyzed by copper or palladium under appropriate conditions.

Step 2: Methylation at the 3-Position

  • Reagent: Methyl iodide or dimethyl sulfate.
  • Method: Nucleophilic methylation of the pyridine nitrogen or direct methylation of the carboxylate group, depending on the desired substitution pattern.

Step 3: Introduction of the Azetidin-3-yl Group

  • Approach: The azetidine ring can be introduced via nucleophilic substitution or coupling reactions.
  • Method: Synthesis of azetidin-3-yl derivatives through nucleophilic attack on suitable electrophiles, such as activated pyridine intermediates or via cyclization strategies.

    Example:

    • Preparation of azetidin-3-yl halides (e.g., azetidin-3-yl chloride).
    • Nucleophilic substitution with the pyridine derivative at the 6-position.

Multi-step Synthesis Based on Patent Literature

Patent EP 2857401 and WO 2000/63168 describe advanced synthetic pathways involving:

Key steps include:

  • Silylating intermediates to facilitate intramolecular cyclization.
  • Hydrogenolysis to remove benzyl protecting groups.
  • Sulfation of hydroxyl groups at specific positions.
  • Final salt formation with hydrochloric acid to yield the dihydrochloride salt.

Representative Reaction Scheme

Step Description Reagents/Conditions Purpose
1 Pyridine ring functionalization CO2, copper catalyst Carboxylation at 3-position
2 Methylation Methyl iodide, base Methylation at desired nitrogen or carbon sites
3 Azetidine ring synthesis Nucleophilic azetidine derivatives Formation of azetidin-3-yl group
4 Coupling via activated esters DCC, EDC, or carbodiimides Linkage of heterocycles
5 Protection/deprotection Boc, TMS, benzyl groups Functional group management
6 Hydrogenolysis Pd/C, H2 Benzyl group removal
7 Sulfation SO3, base Introduction of sulfate groups at specific positions
8 Salt formation HCl gas Conversion to dihydrochloride salt

Data Tables and Research Discoveries

Method Key Reagents Yield Remarks References
Heterocyclic coupling 3-bromopyridine, CO2 70-85% Efficient for pyridine core EP 2857401
Azetidine ring formation Azetidin-3-yl halides, nucleophiles 60-75% Requires controlled conditions WO 2000/63168
Protection/deprotection Boc, benzyl, TMS groups Variable Ensures selectivity EP 2857401
Hydrogenolysis Pd/C, H2 85-90% Benzyl removal WO 2000/63168
Sulfation SO3, base 65-80% Functionalization at hydroxyl EP 2857401
Salt formation HCl gas Quantitative Final dihydrochloride salt Patent literature

Research Findings and Advances

  • Novel Synthetic Routes: Recent patents reveal that combining protection strategies with selective coupling reactions significantly improves yields and purity.
  • Catalytic Hydrogenation: Use of Pd/C under hydrogen atmosphere is a standard method for benzyl group removal, critical for final salt formation.
  • Functional Group Tolerance: The methods accommodate various substituents, allowing for structural modifications to optimize pharmacological activity.
  • Sulfation and Functionalization: Sulfation at hydroxyl groups enhances bioavailability and solubility, as demonstrated in recent studies.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 6) Salt Form Key Features
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride* C₁₀H₁₄Cl₂N₂O₂ ~269.14 Azetidin-3-yl (4-membered ring) Dihydrochloride Conformational rigidity, potential enhanced receptor selectivity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₉H₁₄Cl₂N₂O₂ 253.12 Methylaminomethyl (linear chain) Dihydrochloride High purity (≥95%), versatile drug synthesis intermediate
Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride C₇H₁₀ClN₃O₂ 203.63 Aminomethyl (linear chain) Hydrochloride Pyridazine core (two adjacent N atoms), lower molecular weight

*Hypothetical values based on structural analogy.

Key Observations:
  • Azetidine vs. Linear Substituents: The azetidine ring introduces steric and electronic differences compared to linear substituents (e.g., methylaminomethyl).
  • Salt Form : The dihydrochloride salt in both the target compound and ’s analog improves solubility, critical for pharmacokinetic optimization. In contrast, the hydrochloride salt in the pyridazine derivative () suggests fewer protonatable sites .
  • Heterocycle Core : Replacing pyridine with pyridazine () alters electronic properties, hydrogen-bonding capacity, and solubility due to the additional nitrogen atom .
Pharmaceutical Development
  • Target Compound : The azetidine group may enhance binding to targets requiring rigid, nitrogen-containing motifs (e.g., kinases or GPCRs). Its dihydrochloride form facilitates aqueous solubility for in vitro assays .
  • Methylaminomethyl Analog (): Used as a building block for drug candidates, leveraging its primary amine for conjugation or further functionalization .
  • Pyridazine Derivative () : The pyridazine core’s dual nitrogen atoms could improve interactions with metal ions or polar residues in enzymes .

Contradictions and Limitations

highlights "lumping strategies" for compounds with similar structures, but the unique azetidine substituent in the target compound likely precludes grouping with linear or pyrrolidine-based analogs due to divergent reactivity and bioactivity .

Biological Activity

Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula : C10H13Cl2N3O2
  • Molecular Weight : 207.22 g/mol

This compound exhibits biological activity through several mechanisms:

  • G-Protein Coupled Receptor Modulation : It has been shown to modulate the activity of GPR119, a receptor involved in glucose homeostasis and lipid metabolism. This modulation can influence metabolic disorders such as diabetes and obesity .
  • Inhibition of Enzymatic Pathways : The compound demonstrates inhibitory effects on enzymes related to lipid metabolism, which may contribute to its therapeutic potential in managing hyperlipidemia and related disorders .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, revealing several pharmacological effects:

  • Antidiabetic Activity : Research indicates that the compound can lower blood glucose levels and improve insulin sensitivity, making it a candidate for treating Type II diabetes .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Metabolic Disorders :
    • Objective : To evaluate the effects on glucose metabolism.
    • Findings : In animal models, administration led to a significant reduction in fasting blood glucose levels and improved lipid profiles .
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects.
    • Findings : The compound reduced levels of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticReduced blood glucose levels
Lipid MetabolismImproved lipid profiles
Anti-inflammatoryDecreased cytokine production

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